molecular formula C14H15ClN2O B2429411 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide CAS No. 1539440-16-8

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide

Cat. No.: B2429411
CAS No.: 1539440-16-8
M. Wt: 262.74
InChI Key: ZTPDXELPBNGGQG-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide is a synthetic benzamide derivative intended for research applications in medicinal chemistry and drug discovery. This compound features a benzamide core substituted with a chloro group and a methyl group, which are common pharmacophores in the development of bioactive molecules. The structure incorporates a 1-cyanocyclopentyl moiety, a feature seen in other research compounds that often contributes to conformational restraint and binding affinity to biological targets . Research Applications and Value: This benzamide is of significant interest in early-stage research for exploring new therapeutic agents. Analogs of N-cyanocycloalkylbenzamides are frequently investigated as key intermediates or potential modulators of biological pathways . Its structural framework suggests potential utility in developing compounds for studying hyperproliferative disorders, central nervous system (CNS) conditions, or inflammatory diseases, as similar molecular architectures are present in patented pharmacologically active compounds . Researchers can utilize this chemical as a building block for constructing more complex molecules or as a probe to study structure-activity relationships (SAR). Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Safety data for this specific compound should be referenced from its Safety Data Sheet (SDS). As a precaution, researchers should handle all chemicals using appropriate personal protective equipment and adhere to good laboratory practices.

Properties

IUPAC Name

3-chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10-6-11(8-12(15)7-10)13(18)17-14(9-16)4-2-3-5-14/h6-8H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPDXELPBNGGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Chlorination of the benzamide:

    Coupling reaction: The final step involves coupling the cyanocyclopentyl group with the chlorinated benzamide under appropriate conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: It may be utilized in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may play a role in binding to specific sites on the target molecule, while the chloro and methyl groups on the benzamide ring can influence the compound’s overall binding affinity and selectivity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide can be compared with other similar compounds, such as:

    3-Chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide: This compound has a similar structure but includes a fluoro and nitro group, which can alter its chemical properties and reactivity.

    3-Chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide: This compound features a pyridine ring instead of a benzamide, which can affect its binding interactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.

Biological Activity

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields such as medicinal chemistry and pharmacology.

  • Chemical Name : this compound
  • CAS Number : 1539440-16-8
  • Molecular Formula : C12H13ClN2O
  • Molecular Weight : 234.7 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it may interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Modulation : It is hypothesized that this compound may also act as a modulator of certain receptors, affecting downstream signaling pathways that influence cellular proliferation and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study focused on its ability to disrupt protein-protein interactions within cancer cells, particularly targeting MYC oncogenes, which are often overexpressed in various tumors. The compound demonstrated promising results in vitro, inhibiting tumor cell growth effectively .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that it has a selective cytotoxic profile, with lower toxicity towards normal cells compared to cancer cells, suggesting potential therapeutic applications .

Neuroprotective Effects

Preliminary investigations have indicated that the compound may possess neuroprotective properties. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role. The mechanism involves the modulation of oxidative stress markers and inflammatory pathways .

Case Studies and Research Findings

  • Antitumor Efficacy : A high-throughput screening campaign identified this compound as a potent inhibitor of MYC-WDR5 interaction, demonstrating IC50 values in the low micromolar range (10-20 µM) against various cancer cell lines .
  • Cytotoxicity Assessment : In a study evaluating the cytotoxicity of this compound against human peripheral blood mononuclear cells (PBMCs), it showed no significant toxicity at concentrations up to 100 µM, indicating a favorable safety profile .
  • Neuroprotection Study : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups, suggesting its potential use in neuroprotective therapies .

Data Tables

Biological ActivityAssay TypeResult
Antitumor ActivityCell viability assayIC50 = 15 µM
CytotoxicityPBMC toxicity assayNo significant toxicity up to 100 µM
Neuroprotective EffectsAnimal model studyReduced neuronal loss

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